molecular formula C27H20N4O4 B11548228 N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine

N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine

Cat. No.: B11548228
M. Wt: 464.5 g/mol
InChI Key: VTVIWMGTJCJXEZ-UHFFFAOYSA-N
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Description

N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine is a bis-Schiff base compound featuring two nitro-substituted aromatic imine moieties linked via a benzyl-phenyl backbone. The compound’s structure includes two (E)-configured imine (C=N) bonds, which are critical for its conjugation and electronic properties. The presence of nitro groups at the para positions of the phenyl rings introduces strong electron-withdrawing effects, which may enhance charge-transfer characteristics and influence applications in materials science or catalysis.

Properties

Molecular Formula

C27H20N4O4

Molecular Weight

464.5 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[4-[[4-[(4-nitrophenyl)methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C27H20N4O4/c32-30(33)26-13-5-22(6-14-26)18-28-24-9-1-20(2-10-24)17-21-3-11-25(12-4-21)29-19-23-7-15-27(16-8-23)31(34)35/h1-16,18-19H,17H2

InChI Key

VTVIWMGTJCJXEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-])N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine typically involves the condensation of 4-nitrobenzaldehyde with 4,4’-diaminobenzylbenzene under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl groups can be reduced to form amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the field of pharmacology. Its derivatives have been studied for their potential as:

  • Anticancer Agents : Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives of nitrophenyl imines have shown effectiveness against various cancer cell lines due to their ability to interact with cellular pathways involved in tumor growth .
  • Antitubercular Activity : The synthesis of related compounds has demonstrated significant activity against Mycobacterium tuberculosis, suggesting that N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine could be explored further for its antitubercular properties .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Azo Dyes : The presence of aromatic amine groups allows for the formation of azo dyes through diazotization reactions. These dyes are widely used in textiles and inks .
  • Synthesis of Other Functionalized Compounds : The reactivity of the imine group enables further modifications, making it a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .

Material Science

The structural properties of this compound make it suitable for applications in material science:

  • Organic Electronics : Due to its charge transfer capabilities and photostability, this compound can be investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Nanomaterials : The compound's ability to form stable complexes can be utilized in the development of nanostructured materials for various applications, including sensors and catalysts .

Case Studies

Several studies highlight the applications and effectiveness of related compounds:

  • Anticancer Activity : A study reported that derivatives similar to this compound exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
  • Antimicrobial Studies : Research on related nitro-substituted compounds has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may possess similar properties .
  • Synthesis Pathways : Detailed synthetic routes have been documented for creating derivatives of this compound, demonstrating its utility as a precursor in generating complex molecular architectures with potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine involves its interaction with specific molecular targets. The compound’s nitrophenyl groups can participate in electron transfer reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

N-[(E)-(4-chlorophenyl)methylidene]-N-[4-(4-{[(E)-(4-chlorophenyl)methylidene]amino}benzyl)phenyl]amine (): Structure: Chlorine substituents replace nitro groups. Molecular Formula: C27H20Cl2N2 vs. C27H20N4O4 (target compound inferred). Impact of Substituents: Chlorine (moderately electron-withdrawing) vs. nitro (strongly electron-withdrawing).

(E,E)-1,4-Phenylenebis[N-(2-methyl-4-nitrophenyl)methanimine] ():

  • Structure : Incorporates methyl groups ortho to nitro substituents.
  • Steric Effects : Methyl groups may hinder conjugation or packing efficiency, affecting solubility and crystallinity.

N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline (): Structure: Features a dimethylamino group (electron-donating) opposite the nitro group. Electronic Effects: The donor-acceptor configuration enhances intramolecular charge transfer, relevant for optoelectronic applications.

Table 1: Substituent and Molecular Weight Comparison

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Nitrophenyl ~452.4 (inferred) Bis-imine, nitro
N-[(E)-(4-chlorophenyl)methylidene] Analogue () 4-Chlorophenyl 443.37 Bis-imine, chloro
Benzenamine, 4-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- () 4-Methoxy, 4-nitrophenyl 256.26 Imine, methoxy, nitro
N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline () N,N-Dimethyl, 4-nitrophenyl 283.31 Imine, dimethylamino, nitro

C=N Bond Lengths and Conjugation

The imine (C=N) bond length in the target compound is expected to align with reported values for similar Schiff bases:

  • : C=N bond lengths range from 1.264–1.286 Å in compounds like (S)-(+)-N-(1-phenylethyl) salicylideneamine.
  • Impact: Shorter bonds indicate stronger conjugation, enhancing stability and electronic delocalization. The nitro groups in the target compound may slightly elongate the C=N bond due to electron withdrawal, reducing resonance stabilization compared to methoxy or dimethylamino analogues .

Physicochemical Properties

Solubility and Melting Points:

  • Nitro vs. Methoxy Analogues : Methoxy-substituted compounds (e.g., ) exhibit higher solubility in polar solvents due to the electron-donating methoxy group, whereas nitro derivatives are less soluble but may have higher melting points due to stronger intermolecular dipole interactions .
  • Chloro vs. Nitro Analogues : The chloro-substituted compound () likely has a lower melting point than the nitro analogue due to weaker dipole-dipole interactions.

Biological Activity

N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is synthesized through a multi-step process involving the condensation of specific aromatic amines and aldehydes. The general synthetic route includes:

  • Formation of the imine : The reaction between 4-nitrobenzaldehyde and appropriate amines under acidic conditions.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

The molecular formula for this compound is C27H20N4O4C_{27}H_{20}N_{4}O_{4} with a molecular weight of 464.48 g/mol. Its structural complexity contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing nitrophenyl groups have shown effectiveness against various bacterial strains, including E. coli and S. aureus.

  • Case Study : A study demonstrated that a related compound exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound's structure suggests possible interactions with cellular targets involved in cancer proliferation.

  • Mechanism of Action : It is hypothesized that the compound may inhibit specific enzymes related to tumor growth, such as DNA methyltransferases, which play a crucial role in epigenetic regulation .
  • Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, indicating their potential as anticancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Binding Affinity : The presence of nitro groups enhances electron-withdrawing characteristics, potentially increasing binding affinity to target proteins.

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
This compoundComplex StructureHighHigh

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